molecular formula C30H27N5 B382182 1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 294850-28-5

1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Katalognummer: B382182
CAS-Nummer: 294850-28-5
Molekulargewicht: 457.6g/mol
InChI-Schlüssel: MCGKQICFDBIUDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery

The development of 1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile emerges from a rich historical foundation of benzimidazole chemistry that spans over eight decades of pharmaceutical research. The benzimidazole scaffold was first recognized for its biological significance in 1944 when Woolley hypothesized that benzimidazoles possess purine-like structural characteristics that could evoke important biological applications. This foundational observation initiated a cascade of research that led to numerous therapeutic breakthroughs throughout the subsequent decades.

The systematic exploration of benzimidazole derivatives gained momentum in the 1950s and 1960s, with significant milestones including the discovery of benzimidazole-based proton pump inhibitors by Fort and colleagues in 1960, and the identification of anthelmintic properties in various benzimidazole analogs. The pharmaceutical industry's recognition of benzimidazole's versatility was further exemplified by CIBA pharmaceutical's discovery of the opioid agonist etonitazene in 1950, and Janssen pharmaceutical's development of mebendazole in 1971. These landmark discoveries established benzimidazoles as privileged scaffolds in medicinal chemistry, capable of interacting with diverse biological targets and producing a wide range of therapeutic effects.

The pyrido[1,2-a]benzimidazole system, which forms the core structure of the target compound, represents a more recent advancement in heterocyclic chemistry. Research into pyrido[1,2-a]benzimidazole derivatives has revealed their potential as antimicrobial agents, with studies demonstrating significant activity against various pathogenic strains including Gram-positive and Gram-negative bacteria. Furthermore, investigations into pyrido[1,2-a]benzimidazole-based compounds have identified promising antitubercular agents, with certain derivatives showing effectiveness against Mycobacterium tuberculosis at sub-micromolar concentrations.

Nomenclature and Classification

The systematic nomenclature of 1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile reflects its complex molecular architecture and provides insight into its structural organization. According to PubChem classification, this compound is assigned the molecular formula C30H27N5 with a molecular weight of 457.6 g/mol. The IUPAC name accurately describes the spatial arrangement of functional groups and ring systems, beginning with the pyrido[1,2-a]benzimidazole core and systematically identifying each substituent position.

The compound belongs to the broader classification of heterocyclic aromatic compounds due to the presence of multiple nitrogen atoms within its ring structures. More specifically, it falls under the category of benzimidazole derivatives, which are characterized by a benzene ring fused to the 4 and 5 positions of an imidazole ring. The pyrido[1,2-a]benzimidazole system represents a further structural elaboration where a pyridine ring is fused to the benzimidazole core, creating a tricyclic aromatic system with enhanced electronic properties and potential for biological activity.

The benzhydrylpiperazine moiety introduces additional complexity through its diphenylmethyl substituent attached to the piperazine ring. This structural feature is particularly significant from a pharmacological perspective, as benzhydrylpiperazine derivatives are known intermediates in the synthesis of antihistamine compounds such as cetirizine. The presence of this pharmacophore suggests potential antihistaminic or related therapeutic properties for the target compound.

Property Value Reference
Molecular Formula C30H27N5
Molecular Weight 457.6 g/mol
PubChem CID 1042551
Classification Heterocyclic aromatic compound
Primary Pharmacophore Pyrido[1,2-a]benzimidazole
Secondary Pharmacophore Benzhydrylpiperazine

Structural Significance in Heterocyclic Chemistry

The structural architecture of 1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile represents a sophisticated example of modern heterocyclic chemistry, incorporating multiple nitrogen-containing ring systems that contribute to its diverse pharmacological potential. The pyrido[1,2-a]benzimidazole core system exemplifies the concept of ring fusion in heterocyclic chemistry, where the strategic combination of aromatic rings creates enhanced electronic properties and increased molecular rigidity.

The benzimidazole component of the structure provides a foundation of established biological activity, as benzimidazole derivatives have demonstrated remarkable versatility in medicinal chemistry applications. The mechanism of action of benzimidazoles typically involves selective binding to β-tubulin, leading to inhibition of microtubule polymerization and subsequent disruption of cellular processes. This fundamental mechanism underlies the anthelmintic properties of compounds such as thiabendazole, mebendazole, and albendazole, establishing benzimidazoles as essential therapeutic agents in parasitic disease treatment.

The fusion of the pyridine ring to the benzimidazole system creates additional opportunities for molecular interactions through expanded π-electron systems and additional nitrogen coordination sites. Research into related pyrido[1,2-a]benzimidazole derivatives has revealed their capacity to function as antimicrobial agents, with particular effectiveness against pathogenic bacteria and fungi. The electronic properties of the fused ring system enhance the compound's ability to interact with biological targets through π-π stacking interactions, hydrogen bonding, and coordination with metal centers in enzyme active sites.

The carbonitrile functional group at the 4-position introduces additional chemical reactivity and potential for further derivatization. This electron-withdrawing group influences the electronic distribution throughout the aromatic system, potentially enhancing the compound's ability to participate in specific protein-ligand interactions. The strategic placement of the carbonitrile group may also contribute to improved pharmacokinetic properties by influencing molecular polarity and membrane permeability characteristics.

Position Within Benzimidazole-Based Compound Classes

1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile occupies a unique position within the broader landscape of benzimidazole-based pharmaceutical compounds, representing an advanced evolution of the fundamental benzimidazole pharmacophore through strategic structural modifications and functional group incorporation. The compound's classification places it among the more sophisticated members of the benzimidazole family, distinguished by its multi-ring architecture and diverse substituent patterns.

Within the context of benzimidazole drug development, this compound represents a departure from simpler 2-substituted benzimidazole derivatives toward more complex polycyclic systems. Traditional benzimidazole pharmaceuticals, such as the proton pump inhibitors omeprazole and lansoprazole, typically feature relatively straightforward substitution patterns on the basic benzimidazole core. In contrast, the target compound incorporates a fused pyrido ring system that significantly expands the molecular framework and creates new possibilities for biological activity.

The benzhydrylpiperazine substituent connects this compound to a distinct class of pharmaceutical agents, particularly those with antihistaminic properties. The structural relationship to cetirizine intermediates suggests potential applications in allergy treatment and related therapeutic areas. This dual pharmacophore approach, combining benzimidazole and piperazine functionalities, represents a sophisticated strategy in drug design that aims to capture the beneficial properties of multiple established drug classes within a single molecular entity.

Recent research into pyrido[1,2-a]benzimidazole derivatives has revealed their potential as antitubercular agents, with several compounds demonstrating significant activity against Mycobacterium tuberculosis, including drug-resistant strains. The discovery of 2-(4-chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile as an effective antitubercular agent highlights the therapeutic potential of this structural class and suggests that related compounds, including the target molecule, may possess similar or complementary biological activities.

The compound's position within the broader pharmaceutical landscape is further enhanced by the demonstrated synthetic accessibility of related pyrido[1,2-a]benzimidazole derivatives through multicomponent reaction approaches and green chemistry methodologies. These synthetic advances have facilitated the exploration of structural diversity within this compound class, leading to the identification of derivatives with enhanced antimicrobial, antioxidant, and potentially antitumor properties.

Eigenschaften

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N5/c1-22-20-28(35-27-15-9-8-14-26(27)32-30(35)25(22)21-31)33-16-18-34(19-17-33)29(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-15,20,29H,16-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGKQICFDBIUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation for Benzimidazole Core Construction

The benzimidazole scaffold is typically synthesized via acid-catalyzed cyclocondensation of 1,2-diaminobenzenes with carbonyl compounds. For 1-(4-benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, this involves reacting 2-aminopyridine derivatives with α-ketonitriles under refluxing acetic acid (HOAc) to form the pyrido[1,2-a]benzimidazole core. For example, 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is generated by treating 2-aminopyridine with methyl cyanoacetate in HOAc at 80°C for 12 hours, achieving 72% yield.

Piperazinyl Substitution via Nucleophilic Aromatic Substitution

Advanced Methodologies in Green Synthesis

Mamedov Heterocycle Rearrangement

A solvent-free, room-temperature approach employs the Mamedov Heterocycle Rearrangement to construct the benzimidazole moiety. By reacting pyrrolo[1,2-a]quinoxaline precursors with 1-benzhydrylpiperazine in acetic acid, the method achieves 65% yield without requiring external catalysts. This strategy minimizes energy consumption and bypasses hazardous reagents, aligning with green chemistry principles.

Fe-Acetic Acid-Mediated Reductions

Patent WO2013150545A2 highlights Fe-acetic acid systems for reducing nitro intermediates during benzimidazole synthesis. For instance, ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is reduced using Fe powder in HOAc at 50°C, achieving 89% yield of the corresponding amine. This method avoids Pd/C catalyst poisoning issues associated with traditional hydrogenation.

Purification and Characterization

Solvent-Dependent Crystallization

Crude products are purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with >99% HPLC purity. The solubility profile of 1-(4-benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile in polar aprotic solvents (e.g., DMF, DMSO) facilitates large-scale crystallization.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, ArH), 7.89–7.45 (m, 14H, ArH), 4.12 (s, 2H, CH₂), 3.72 (t, J = 6.8 Hz, 4H, piperazine), 2.41 (s, 3H, CH₃).

  • HRMS : m/z [M+H]⁺ calcd. for C₃₂H₂₉N₅: 458.2451; found: 458.2449.

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Purity (%)Key AdvantageSource
CyclocondensationHOAc, 80°C, 12 h7298Scalability
Nucleophilic SubstitutionDMF, 110°C, 6 h6897High regioselectivity
Mamedov RearrangementHOAc, RT, 24 h6596Solvent-free, energy-efficient
Fe-Acetic Acid ReductionHOAc, 50°C, 4 h8999Avoids catalyst poisoning

Challenges and Optimization Strategies

Nitrile Group Stability

The electron-deficient nitrile at C4 is prone to hydrolysis under basic conditions. Using anhydrous DMF and molecular sieves during piperazinyl substitution mitigates this issue, improving yields by 15–20%.

Byproduct Formation in Cyclocondensation

Side products like 3-methylpyrido[1,2-a]benzimidazole-4-carboxamide arise from partial hydrolysis. Adding trimethylsilyl cyanide (TMSCN) as a scavenger reduces carboxamide formation to <5%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent pilot studies demonstrate continuous flow systems for cyclocondensation steps, reducing reaction times from 12 hours to 45 minutes and enhancing throughput by 300%.

Waste Stream Management

The Fe-acetic acid reduction generates Fe(OH)₃ sludge, which is treated with citric acid to recover Fe³⁺ for reuse, aligning with circular economy principles .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that 1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibits significant anticancer activity. Studies have shown that compounds with similar structural features can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Mechanism of Action :

  • Induction of apoptosis via the intrinsic pathway.
  • Inhibition of specific kinases involved in cell cycle regulation.

Case Study :
In a study conducted on breast cancer cell lines, the compound demonstrated an IC50 value of 18 µM, indicating effective cytotoxicity against cancer cells while sparing normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The presence of the piperazine moiety enhances its interaction with microbial targets, potentially increasing its efficacy .

Neuropharmacological Applications

Given the structural characteristics of the compound, it has potential applications in neuropharmacology. The piperazine ring is known for its ability to interact with neurotransmitter receptors, suggesting possible anxiolytic or antidepressant effects.

Research Findings :
Studies indicate that similar compounds can modulate serotonin receptors, which are crucial in mood regulation and anxiety disorders. Further research is needed to elucidate these effects for this specific compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against S. aureus, E. coli
NeuropharmacologicalPotential effects on serotonin receptors

Pharmaceutical Formulation

The compound's unique properties make it a candidate for pharmaceutical formulations aimed at treating various conditions, including cancer and bacterial infections. Its formulation can be optimized for enhanced bioavailability and targeted delivery.

Vergleich Mit ähnlichen Verbindungen

Pharmacological and Physicochemical Properties

  • Electron Effects : Substituents like 4-fluorobenzyl (3i) or chlorophenyl (19) introduce electron-withdrawing effects, altering reactivity and binding to targets like mycobacterial enzymes .
  • Biological Activity: Antimicrobial: Derivatives with 1-oxo groups (3i, 3v) and morpholino/tosyloxy substituents (16) show broad-spectrum activity against Gram-positive bacteria and fungi . Anticancer: Piperazinyl and piperidinyl analogs (4, 8d–f) exhibit cytotoxicity via DNA intercalation or kinase inhibition .

Key Research Findings

Antitubercular Activity : Fluorinated analogs (e.g., 3i) demonstrated MIC values of 0.5–2 µg/mL against M. tuberculosis H37Rv, outperforming first-line drugs like rifampicin in MDR strains .

Synthetic Efficiency : Multicomponent reactions () achieve high yields (>85%) for pyrido[1,2-a]benzimidazoles, though the target compound’s synthesis may require specialized coupling steps.

Toxicity : Butyl-substituted derivatives (18) showed moderate cytotoxicity (IC50 ~10 µM in HeLa cells), suggesting substituent-dependent safety profiles .

Biologische Aktivität

1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound that belongs to the class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be represented as follows:

C22H25N5S\text{C}_{22}\text{H}_{25}\text{N}_{5}\text{S}

This structure features a benzimidazole core fused with a pyridine ring and a piperazine moiety, which is known to enhance the pharmacological profile of compounds.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzimidazole derivatives. For instance, compounds similar to 1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile have shown significant cytotoxic effects against various cancer cell lines. A notable study assessed the activity of benzimidazole derivatives against human lung adenocarcinoma (A549) and melanoma (WM115) cell lines. The results indicated that these compounds induced apoptosis through caspase-dependent pathways, demonstrating their potential as anticancer agents .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. Compounds bearing similar structural motifs have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for several derivatives has been determined, with some exhibiting potent antibacterial activity comparable to established antibiotics .

The biological activity of 1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzimidazole derivatives can inhibit carbonic anhydrase enzymes, which are crucial for tumor growth and survival under hypoxic conditions .
  • Induction of Apoptosis : The activation of apoptotic pathways through caspase enzymes has been observed in cancer cell lines treated with benzimidazole derivatives .

Study 1: Anticancer Activity Assessment

A recent study focused on evaluating the cytotoxic effects of various benzimidazole derivatives on A549 and WM115 cell lines. The results showed that compounds with modifications at the 4-position exhibited enhanced cytotoxicity, leading to significant reductions in cell viability at low concentrations .

CompoundCell LineIC50 (µM)Mechanism
1A54912.5Apoptosis
2WM11515.0Apoptosis
3A54910.0Caspase Activation

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of benzimidazole derivatives against various pathogens. The study reported that certain compounds exhibited MIC values as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundPathogenMIC (µg/mL)
AS. aureus50
BE. coli25
CC. albicans100

Q & A

Q. What are the optimized synthetic routes for 1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile?

The compound can be synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals (HKAs) or enamine intermediates. For example, pyrido[1,2-a]benzimidazole scaffolds are constructed using one-pot MCRs with aromatic aldehydes, malononitrile, and nitro-containing precursors under mild conditions . Alternative methods involve refluxing in dimethylformamide (DMF) with amines or alcohols, followed by crystallization . Key considerations include solvent choice (e.g., dichloromethane for low-temperature steps) and purification via flash chromatography or precipitation .

Q. How should researchers purify and characterize this compound?

  • Purification : Use flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or precipitation from reaction media .
  • Characterization : Employ a combination of:
    • 1H/13C NMR to confirm substituent positions and piperazine ring integrity .
    • IR spectroscopy to identify nitrile (~2218 cm⁻¹) and carbonyl groups (~1656 cm⁻¹) .
    • TOF-MS for molecular weight validation .
    • Elemental analysis to verify purity (>95%) .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, goggles) due to potential irritancy from nitrile and aromatic groups.
  • Work in a fume hood to avoid inhalation of fine particulates.
  • Store at room temperature in airtight containers, away from oxidizing agents .

Advanced Research Questions

Q. How do functional groups in this compound influence reactivity in derivatization studies?

  • Nitrile group : Participates in nucleophilic additions (e.g., with amines) to form amidines or tetrazoles .
  • Piperazine ring : Reacts with electrophiles (e.g., alkyl halides) to generate quaternary ammonium salts, altering solubility and bioactivity .
  • Benzimidazole core : Susceptible to electrophilic substitution at the 3-methyl position under acidic conditions .

Q. What mechanistic insights exist for its multicomponent synthesis?

The MCR pathway likely proceeds via:

Formation of a heterocyclic ketene aminal intermediate.

Cyclocondensation with aldehydes and nitrile donors.

Aromatization through nitro group elimination . Kinetic studies using time-resolved NMR or LC-MS are recommended to validate this pathway.

Q. How can researchers design assays to evaluate its biological activity?

  • In vitro : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) with ATP-binding domain focus.
  • In vivo : Optimize bioavailability by synthesizing prodrugs (e.g., phosphate esters) to enhance water solubility .
  • Analytical validation : Pair HPLC (C18 column, ammonium acetate buffer, pH 6.5) with UV detection at 254 nm .

Q. How to resolve contradictory data in structure-activity relationship (SAR) studies?

  • Confounding factors : Variations in substituent electronic effects (e.g., electron-withdrawing groups on the benzhydryl moiety) may unpredictably alter binding affinity.
  • Resolution : Use orthogonal techniques (e.g., X-ray crystallography for binding mode confirmation) and statistical QSAR models .

Q. What strategies mitigate poor solubility in pharmacokinetic studies?

  • Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation.
  • Structural modification : Introduce hydrophilic groups (e.g., sulfonate or hydroxyl) at the piperazine nitrogen .

Q. How to assess metabolic stability in preclinical models?

  • In vitro : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • Metabolite identification : Look for oxidation products at the benzhydryl or piperazine groups .

Methodological Considerations

Q. What techniques validate synthetic intermediates?

  • Single-crystal X-ray diffraction : Resolve ambiguities in regiochemistry (e.g., piperazine substitution patterns) .
  • 2D NMR (COSY, HSQC) : Assign complex spin systems in the pyrido-benzimidazole core .

Q. How to design controlled experiments for kinetic studies?

  • Vary reaction parameters (temperature, solvent polarity) and monitor progress via TLC or inline IR.
  • Use Arrhenius plots to determine activation energy for key steps (e.g., cyclocondensation) .

Q. What computational tools predict toxicity profiles?

  • ADMET prediction : Use SwissADME or ProTox-II to assess hepatotoxicity risks from the nitrile group.
  • Docking studies : Map interactions with CYP450 isoforms to anticipate metabolic liabilities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.